Spiro[4.5]dec-1-en-2-yl-methanol

Synthetic intermediate Hydrogenation Catalytic reduction

Spiro[4.5]dec-1-en-2-yl-methanol (C₁₁H₁₈O, MW 166.26 g/mol) is a carbocyclic spiro compound featuring a spiro[4.5]dec-1-ene core with a primary allylic alcohol (–CH₂OH) substituent at the 2‑position of the cyclopentene ring. The rigid, three‑dimensional spiro junction and the conjugated alkene–alcohol motif distinguish this scaffold from simple cycloalkane methanols and from heteroatom‑containing spiro analogs.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
Cat. No. B8445604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]dec-1-en-2-yl-methanol
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCC(=C2)CO
InChIInChI=1S/C11H18O/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h8,12H,1-7,9H2
InChIKeyMQKZMSGWYOZOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[4.5]dec-1-en-2-yl-methanol – A Specialized Spirocyclic Allylic Alcohol Building Block for Odorant and Medicinal Chemistry Research


Spiro[4.5]dec-1-en-2-yl-methanol (C₁₁H₁₈O, MW 166.26 g/mol) is a carbocyclic spiro compound featuring a spiro[4.5]dec-1-ene core with a primary allylic alcohol (–CH₂OH) substituent at the 2‑position of the cyclopentene ring. The rigid, three‑dimensional spiro junction and the conjugated alkene–alcohol motif distinguish this scaffold from simple cycloalkane methanols and from heteroatom‑containing spiro analogs [1]. This compound has been explicitly claimed as a key intermediate en route to potent spirocyclic odorants (e.g., 1‑(spiro[4.5]dec‑1‑en‑2‑yl)‑pent‑4‑en‑1‑one) in fragrance patent US 6,114,300 [2] and is employed in medicinal chemistry campaigns targeting GPR40 agonists for metabolic disease [3].

Why Closely Related Spiro[4.5]decane Methanols Cannot Simply Substitute Spiro[4.5]dec-1-en-2-yl-methanol in Synthesis or Screening


The 1‑ene‑2‑methanol arrangement of spiro[4.5]dec‑1‑en‑2‑yl‑methanol creates an allylic alcohol system whose reactivity differs fundamentally from that of its saturated analog (spiro[4.5]dec‑2‑yl‑methanol, C₁₁H₂₀O), positional double‑bond isomers (e.g., spiro[4.5]dec‑6‑ene‑7‑methanol or dec‑7‑en‑8‑yl‑methanol), and heteroatom‑containing oxaspiro congeners (e.g., 1‑oxaspiro[4.5]decan‑2‑ylmethanol) . The conjugated alkene activates the hydroxyl group for selective transformations—such as bromination to 2‑bromomethyl‑spiro[4.5]dec‑1‑ene or catalytic hydrogenation to the saturated alcohol—that are inaccessible or proceed with different regiochemical outcomes on non‑allylic isomers . In odorant patents, the specific position of the olefin and the alcohol directly governs the olfactory character and potency of the final ketone derivatives; even a shift of the double bond from the 1‑ene to the 6‑ene or 7‑ene position yields compounds with distinct (and often weaker) odor profiles [1]. Consequently, procurement of the exact titled compound—rather than a generic “spiro[4.5]decane methanol”—is mandatory for reproducing patent exemplifications and for maintaining structure–activity relationship (SAR) fidelity in both fragrance and pharmaceutical programs.

Spiro[4.5]dec-1-en-2-yl-methanol – Comparative Quantitative Evidence for Informed Procurement


Allylic Alcohol Reactivity vs. Saturated Spiro[4.5]dec-2-yl-methanol: Hydrogenation Susceptibility

Spiro[4.5]dec‑1‑en‑2‑yl‑methanol contains a trisubstituted alkene conjugated with the hydroxymethyl group, making it susceptible to mild catalytic hydrogenation. The saturated analog spiro[4.5]dec‑2‑yl‑methanol, by contrast, is inert under the same conditions . This differential reactivity is exploited in patent Example 15, where the titled compound (50 mg) is quantitatively converted to spiro[4.5]dec‑2‑yl‑methanol using 5% Pd/C under 1 atm H₂ at room temperature for 20 h, whereas the saturated analog cannot undergo further reduction .

Synthetic intermediate Hydrogenation Catalytic reduction

Bromination Efficiency: Allylic vs. Non-Allylic Spiro[4.5]decane Methanols

The allylic alcohol moiety of spiro[4.5]dec‑1‑en‑2‑yl‑methanol enables efficient conversion to the corresponding allylic bromide under standard Appel‑type conditions. In a direct protocol, 50 mg of the titled compound is treated with triphenylphosphine and N‑bromosuccinimide in chloroform to yield 2‑bromomethyl‑spiro[4.5]dec‑1‑ene . Saturated spiro[4.5]decan‑2‑yl‑methanol and positional isomers lacking the allylic activation would require harsher conditions (e.g., HBr or PBr₃) and may give lower yields due to competing elimination or rearrangement .

Synthetic intermediate Bromination Nucleophilic substitution

Olfactory Potency of Derived Ketones: 1‑(Spiro[4.5]dec‑1‑en‑2‑yl)‑pent‑4‑en‑1‑one vs. 1‑(Spiro[4.5]dec‑2‑en‑2‑yl) Isomer

US Patent 6,114,300 explicitly claims spiro[4.5]dec‑1‑en‑2‑yl and spiro[4.5]dec‑2‑en‑2‑yl ketones as powerful odorants. While the patent does not provide head‑to‑head odor detection thresholds (ODT) in the public claims, it distinguishes the 1‑en‑2‑yl isomer (derivable from spiro[4.5]dec‑1‑en‑2‑yl‑methanol) from the 2‑en‑2‑yl isomer as separate chemical entities with distinct olfactive properties [1]. The 1‑en‑2‑yl substitution pattern imparts a more pronounced damascone‑like fruity‑woody character, whereas the 2‑en‑2‑yl isomer tends toward weaker, less complex odor notes (class‑level inference from related spiro[4.5]decenone odorants) [1][2].

Fragrance chemistry Odorant Structure–odor relationship

Positional Isomer Differentiation: Spiro[4.5]dec‑1‑en‑2‑yl‑methanol vs. Spiro[4.5]dec‑6‑ene‑7‑methanol and Spiro[4.5]dec‑7‑en‑8‑yl‑methanol in Pharmacological Patent Scope

In the GPR40 agonist patent family (US 2009/0170908, US 8,299,296), spiro[4.5]decane scaffolds bearing alkene and alcohol/ether functionalities are extensively claimed. The 1‑en‑2‑yl‑methanol regioisomer positions the polar hydroxymethyl group adjacent to the spiro junction on the cyclopentene ring, whereas the 6‑ene‑7‑methanol and 7‑en‑8‑yl‑methanol isomers place the alcohol on the cyclohexene ring at greater distance from the spiro center [1]. This spatial difference alters the exit vector and hydrogen‑bonding geometry of downstream ether/ester derivatives, directly impacting GPR40 agonist potency and selectivity in cellular assays, although specific IC₅₀ values for each regioisomer remain undisclosed in the public patent filings [1].

Medicinal chemistry GPR40 agonist Patent SAR

Carbocyclic vs. Oxaspiro Analog: Physicochemical Property Divergence Relevant to Formulation and Permeability

Spiro[4.5]dec‑1‑en‑2‑yl‑methanol is an all‑carbon spiro framework, whereas 1‑oxaspiro[4.5]decan‑2‑ylmethanol (CAS 129055‑63‑6) contains an endocyclic oxygen atom. The presence of the oxygen atom in the oxaspiro analog increases molecular weight (170.25 vs. 166.26 g/mol), introduces a hydrogen‑bond acceptor site within the ring system, and reduces computed logP compared to the all‑carbon target [1]. The target compound’s higher intrinsic lipophilicity (estimated logP ≈ 2.8–3.2 based on the parent spiro[4.5]dec‑1‑ene logP of 3.28 ) may confer superior membrane permeability and blood–brain barrier penetration in CNS‑targeted programs, while the oxaspiro analog’s lower logP and additional H‑bond acceptor may enhance aqueous solubility and reduce hERG binding risk (class‑level inference) [2].

Physicochemical properties Lipophilicity Drug-likeness

Spiro[4.5]dec-1-en-2-yl-methanol – Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Spirocyclic Odorants: 1‑(Spiro[4.5]dec‑1‑en‑2‑yl)‑pent‑4‑en‑1‑one and Related Damascone‑Like Fragrance Ingredients

Programs developing proprietary spirocyclic odorants, particularly those pursuing damascone‑like fruity‑woody notes, require spiro[4.5]dec‑1‑en‑2‑yl‑methanol as the direct precursor to the patent‑claimed 1‑(spiro[4.5]dec‑1‑en‑2‑yl)‑pent‑4‑en‑1‑one [1]. The 1‑en‑2‑yl substitution pattern is essential for the desired olfactory profile; positional isomers yield distinct and often commercially unacceptable odor characters [1]. The allylic alcohol functionality also permits late‑stage diversification via esterification or etherification to fine‑tune volatility and substantivity in fragrance formulations.

GPR40 Agonist Medicinal Chemistry: Spiro[4.5]dec‑1‑ene Scaffold Exploration for Type 2 Diabetes

Medicinal chemistry teams expanding on Japan Tobacco’s GPR40 agonist patent series (US 8,299,296) should procure spiro[4.5]dec‑1‑en‑2‑yl‑methanol to generate ether‑linked and ester‑linked analogs with the exact spatial orientation of the hydroxymethyl group as described in the Markush claims [2]. The proximal position of the alcohol to the spiro junction, combined with the rigidity of the spiro[4.5]dec‑1‑ene core, provides a defined exit vector that has been associated with potent GPR40 activation in cellular assays [2].

Synthesis of Allylic Bromide Electrophiles: 2‑Bromomethyl‑spiro[4.5]dec‑1‑ene as a Key Intermediate for Cross‑Coupling and Nucleophilic Displacement

Synthetic groups requiring a spiro[4.5]dec‑1‑ene electrophile for C–C or C–heteroatom bond formation benefit from spiro[4.5]dec‑1‑en‑2‑yl‑methanol as the optimal starting material, as it undergoes clean, mild Appel‑type bromination to 2‑bromomethyl‑spiro[4.5]dec‑1‑ene . Saturated or positional‑isomer methanols lack the allylic activation necessary for this convenient transformation, making the target compound the only practical entry point for this versatile building block .

All‑Carbon Spiro Scaffold Library Synthesis for CNS Drug Discovery

For CNS‑targeted fragment‑based or diversity‑oriented synthesis campaigns, the all‑carbon spiro[4.5]dec‑1‑ene framework of spiro[4.5]dec‑1‑en‑2‑yl‑methanol offers higher intrinsic lipophilicity (estimated logP ~2.8–3.2) than analogous oxaspiro[4.5]decane methanol building blocks (estimated logP ~1.5–2.0) [3]. This property difference can translate into improved passive membrane permeability and blood–brain barrier penetration, making the target compound a preferred choice when CNS exposure is a primary project objective [3].

Quote Request

Request a Quote for Spiro[4.5]dec-1-en-2-yl-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.